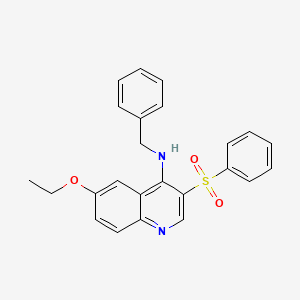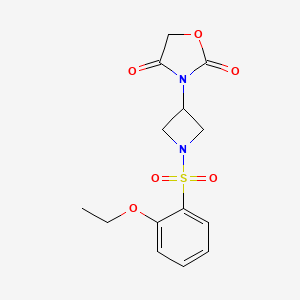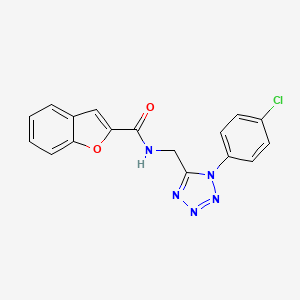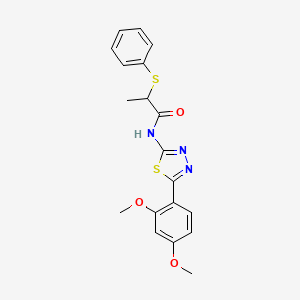
1'-((3,4-Dimetilfenil)sulfonil)-4-(2-fluorofenoxi)-1,4'-bipiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features. This compound contains a bipiperidine core substituted with a 3,4-dimethylphenylsulfonyl group and a 2-fluorophenoxy group. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Métodos De Preparación
The synthesis of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the bipiperidine core, followed by the introduction of the sulfonyl and phenoxy groups through various substitution reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.
Análisis De Reacciones Químicas
1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine can undergo several types of chemical reactions:
Oxidation: This reaction could involve the conversion of the sulfonyl group to a sulfone or sulfoxide.
Reduction: The compound may be reduced to alter the oxidation state of the sulfur atom.
Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine include other bipiperidine derivatives with different substituents. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of 1’-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine lies in its specific combination of functional groups, which may confer distinct properties compared to its analogs.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAMPFDKHNXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2432333.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate](/img/structure/B2432342.png)


![1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA](/img/structure/B2432346.png)
![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)

